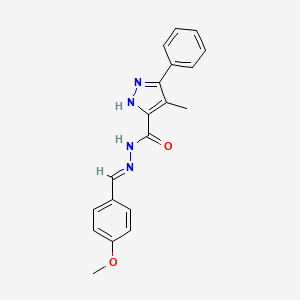

(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzylidene group, a pyrazole ring, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methoxybenzylidene group to a benzyl group.

Scientific Research Applications

Synthetic Route

The synthesis of (E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves a condensation reaction between 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide . The reaction is generally performed under reflux conditions in the presence of an acid catalyst, such as acetic acid, leading to the formation of the hydrazone linkage.

General Procedure

- Reactants Preparation : Combine 4-methoxybenzaldehyde (136 mg, 1 mmol) with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (140 mg, 1 mmol) in ethanol (10 mL).

- Catalyst Addition : Add two drops of acetic acid to the mixture.

- Reflux : Heat the mixture under reflux for 2 hours.

- Precipitation : Pour the reaction mixture into cold water to precipitate the product.

- Filtration and Purification : Filter out the precipitate, wash with ethanol, and recrystallize from ethanol.

Characterization Techniques

The synthesized compound is characterized using various spectroscopic methods:

- FT-IR Spectroscopy : Identifies functional groups based on vibrational transitions.

- NMR Spectroscopy : Utilizes both 1H and 13C NMR to elucidate molecular structure.

- Mass Spectrometry : Confirms molecular weight and structure.

This compound has demonstrated significant biological activities, making it a candidate for various applications:

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa), through mechanisms such as apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using carrageenan-induced edema models, showing significant reductions in inflammation markers.

Medicinal Chemistry

The structural features of this compound suggest potential applications in drug development for conditions such as cancer and neurodegenerative disorders. Preliminary studies have indicated interactions with key proteins involved in disease pathways.

Material Science

This compound can also be explored in materials science for developing new polymers and coatings with specific properties due to its unique chemical structure.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated effective inhibition at low concentrations, highlighting its potential for pharmaceutical applications.

Case Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 and HeLa cell lines demonstrated that treatment with the compound led to significant cytotoxicity, suggesting its potential role as a therapeutic agent in cancer treatment. The study provided insights into its mechanism of action through cell cycle arrest at specific phases.

Mechanism of Action

The mechanism of action of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of proteases or kinases, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

4-[(E)-(4-Methoxybenzylidene)amino]-N-(2-pyrimidinyl)benzenesulfonamide: This compound shares the methoxybenzylidene group but differs in its overall structure and applications.

3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one: Another compound with a methoxybenzylidene group, used in anti-dengue research.

1-(4-Methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one:

The uniqueness of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Biological Activity

(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the hydrazone class, characterized by a pyrazole ring and a methoxybenzylidene group. This compound has attracted attention in various fields of biological research due to its potential therapeutic applications, particularly in anticancer and antimicrobial activities.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, often facilitated by an acid catalyst under reflux conditions. The resulting product is characterized using techniques such as FT-IR, NMR, and ESI-MS, confirming its structural integrity and purity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown that this compound can reduce cell viability in various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although specific pathways are still under investigation.

Table 1: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Viability (%) | Mechanism of Action |

|---|---|---|---|

| E-MBPC | 100 | 64 | Apoptosis induction |

| Control | - | 100 | - |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The results indicate that this compound possesses selective activity against certain pathogens, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Methicillin-resistant Staphylococcus aureus | < 64 |

| Escherichia coli | > 64 |

| Pseudomonas aeruginosa | > 64 |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in A549 cells. Results indicated a dose-dependent reduction in cell viability with significant apoptosis markers observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Potential

In another investigation focusing on antimicrobial properties, this compound was tested against several clinical isolates of Staphylococcus aureus. The compound exhibited potent activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Properties

Molecular Formula |

C19H18N4O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |

InChI Key |

XFFWHWDUDDYZHK-UDWIEESQSA-N |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.